molecular formula C19H14F2N4OS B11258708 3-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

3-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11258708
M. Wt: 384.4 g/mol
InChI Key: OLZSZFUBUBJIAX-UHFFFAOYSA-N
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Description

3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives

Properties

Molecular Formula

C19H14F2N4OS

Molecular Weight

384.4 g/mol

IUPAC Name

3-fluoro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C19H14F2N4OS/c20-14-5-1-3-12(9-14)17-23-19-25(24-17)16(11-27-19)7-8-22-18(26)13-4-2-6-15(21)10-13/h1-6,9-11H,7-8H2,(H,22,26)

InChI Key

OLZSZFUBUBJIAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the thiazole ring: This step involves the reaction of the triazole intermediate with thiourea or similar sulfur-containing reagents under reflux conditions.

    Introduction of the fluorine atoms: This step involves the fluorination of the aromatic rings using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling reactions: The final step involves the coupling of the fluorinated triazolothiazole intermediate with benzoyl chloride or similar reagents to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents (methyl iodide) in the presence of a base, nucleophiles (amines, thiols) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, alkylated, or nucleophile-substituted derivatives.

Scientific Research Applications

3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound is explored for its potential use in the development of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Industry: The compound is investigated for its potential use as a catalyst, corrosion inhibitor, and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate cellular signaling pathways, leading to changes in gene expression, protein synthesis, and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE: can be compared with other triazolothiazole derivatives such as:

Uniqueness

The uniqueness of 3-FLUORO-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its biological activity, stability, and selectivity compared to other similar compounds. The fluorine atoms can influence the compound’s lipophilicity, electronic properties, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.

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